6-Bromobenzo[d]thiazole-2-carbonitrile

Catalog No.
S679194
CAS No.
741253-03-2
M.F
C8H3BrN2S
M. Wt
239.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromobenzo[d]thiazole-2-carbonitrile

CAS Number

741253-03-2

Product Name

6-Bromobenzo[d]thiazole-2-carbonitrile

IUPAC Name

6-bromo-1,3-benzothiazole-2-carbonitrile

Molecular Formula

C8H3BrN2S

Molecular Weight

239.09 g/mol

InChI

InChI=1S/C8H3BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H

InChI Key

LITDULGWAMMAPE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC(=N2)C#N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C#N

6-Bromobenzo[d]thiazole-2-carbonitrile is a heterocyclic organic compound characterized by the presence of a bromine atom, a thiazole ring, and a cyano group. Its chemical formula is C_9H_5BrN_2S, and it has a molecular weight of approximately 239.12 g/mol. This compound features a benzothiazole structure, which is significant in various chemical and biological applications due to its unique electronic properties and reactivity.

Synthesis and Characterization:

6-Bromobenzo[d]thiazole-2-carbonitrile is a heterocyclic aromatic compound, meaning it contains a ring structure with atoms of different elements. Its synthesis has been reported in various scientific publications, with different methods described. One common method involves the reaction of 6-bromobenzothiazole with trimethylsilyl cyanide in the presence of a Lewis acid catalyst. The resulting product is then purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Applications:

Research suggests that 6-Bromobenzo[d]thiazole-2-carbonitrile may have potential applications in various scientific fields, including:

  • Medicinal Chemistry: Studies have explored the potential of this compound as a scaffold for developing new drugs. Its structural features resemble known bioactive molecules, and researchers have investigated its activity against various diseases, including cancer and bacterial infections []. However, further research is needed to determine its efficacy and safety for therapeutic purposes.
  • Material Science: The unique properties of 6-Bromobenzo[d]thiazole-2-carbonitrile, such as its thermal stability and photoluminescence, have made it a potential candidate for material science applications. Researchers have investigated its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
, including:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: This compound can be utilized in Suzuki-Miyaura or Stille reactions to form carbon-carbon bonds with other organic molecules .
  • Condensation Reactions: It can react with thiols or other nucleophiles under acidic or basic conditions to yield thiazoline derivatives .

Research indicates that 6-bromobenzo[d]thiazole-2-carbonitrile exhibits significant biological activities:

  • Antitumor Activity: Compounds derived from benzothiazoles, including this one, have shown potential in inhibiting cancer cell proliferation in vitro .
  • Bioluminescence Studies: Its derivatives are investigated for applications in bioluminescence, particularly in relation to luciferin and luciferase systems found in organisms like fireflies .

The synthesis of 6-bromobenzo[d]thiazole-2-carbonitrile can be achieved through several methods:

  • Cyclization of Thiobenzanilides: This involves the reaction of thiobenzanilides with cyanide sources under specific conditions to yield the desired compound .
  • Bromination of Benzothiazole Derivatives: Bromination reactions can be carried out on benzothiazole precursors to introduce the bromine atom at the desired position .
  • Reflux Method: A common method involves refluxing 6-bromobenzo[d]thiazole with carbonitrile sources in solvents like iso-propanol or ethanol, often yielding good purity and yield of the product .

6-Bromobenzo[d]thiazole-2-carbonitrile has diverse applications:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs due to its biological activity.
  • Material Science: The compound is utilized in the synthesis of fluorescent materials and sensors due to its electronic properties.
  • Agricultural Chemicals: Its derivatives are explored for potential use as agrochemicals or pesticides.

Interaction studies involving 6-bromobenzo[d]thiazole-2-carbonitrile focus on its binding affinities and effects on biological targets:

  • Enzyme Inhibition: Studies have shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic uses.
  • Molecular Docking Studies: Computational studies suggest that this compound can effectively bind to various biological targets, making it a candidate for drug development .

Several compounds share structural similarities with 6-bromobenzo[d]thiazole-2-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Methoxybenzo[d]thiazole-2-carbonitrileMethoxy group at position 5Enhanced solubility and altered electronic properties
4-Chlorobenzo[d]thiazole-2-carbonitrileChlorine substituent at position 4Different reactivity patterns compared to bromine
5-Nitrobenzo[d]thiazole-2-carbonitrileNitro group at position 5Increased electron-withdrawing effects
6-Methoxybenzo[d]thiazole-2-carbonitrileMethoxy group at position 6Potential for increased biological activity

Each of these compounds exhibits unique reactivity and biological activity profiles, making them valuable for different applications while sharing a common framework with 6-bromobenzo[d]thiazole-2-carbonitrile.

X-ray crystallographic analysis represents the definitive method for structural determination of 6-bromobenzo[d]thiazole-2-carbonitrile and related benzothiazole derivatives. These studies provide crucial insights into molecular geometry, intermolecular interactions, and solid-state packing arrangements [1].

The crystallographic investigation of 6-bromobenzo[d]thiazole-2-carbonitrile reveals a monoclinic crystal system with space group P2₁/c [1]. The unit cell parameters demonstrate typical dimensions for brominated benzothiazole compounds, with a = 12.8246(3) Å, b = 11.9115(3) Å, c = 8.5375(2) Å, and β = 99.735(1)°. The calculated density of 1.763 g/cm³ reflects the substantial contribution of the bromine atom to the molecular mass [1].

Table 1: X-ray Crystallographic Data for 6-Bromobenzo[d]thiazole-2-carbonitrile

Parameter6-Bromobenzo[d]thiazole-2-carbonitrile
Molecular FormulaC₈H₃BrN₂S
Molecular Weight (g/mol)239.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.8246(3)
b (Å)11.9115(3)
c (Å)8.5375(2)
β (°)99.735(1)
Volume (ų)1285.41(5)
Z4
Density (g/cm³)1.763
μ (mm⁻¹)3.51
Temperature (K)133
R-factor [F² > 2σ(F²)]0.025
wR(F²)0.065
Goodness of fit1.02

The molecular geometry analysis reveals that the benzothiazole core maintains planarity, with the bromine substituent and carbonitrile group positioned to minimize steric hindrance [1]. The carbon-bromine bond length of 1.898(2) Å falls within the expected range for aromatic carbon-bromine bonds [1]. The carbonitrile group exhibits a linear geometry with a carbon-nitrogen triple bond distance characteristic of nitrile functionality.

Intermolecular interactions play a crucial role in crystal packing stability. The structure demonstrates typical π-π stacking interactions between benzothiazole rings, with interplanar distances ranging from 3.4 to 3.6 Å [2]. These aromatic stacking interactions contribute significantly to the overall crystal stability and influence the physical properties of the solid material.

The substitution pattern significantly influences the molecular conformation and crystal packing. In 6-bromobenzo[d]thiazole-2-carbonitrile, the electron-withdrawing effects of both the bromine atom and carbonitrile group create a highly polarized aromatic system [1]. This polarization affects the electron density distribution and subsequently influences intermolecular interactions in the solid state.

Temperature-dependent crystallographic studies reveal minimal thermal expansion effects within the typical measurement range, indicating robust crystal lattice stability [1]. The thermal displacement parameters suggest that the bromine atom exhibits slightly higher thermal motion compared to the aromatic carbon atoms, consistent with its position at the periphery of the molecule.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 6-bromobenzo[d]thiazole-2-carbonitrile through detailed analysis of ¹H and ¹³C chemical shifts, coupling patterns, and integration ratios [3] [4].

Table 2: NMR Spectroscopic Data for Benzothiazole-2-carbonitrile Derivatives

Compound¹H NMR (δ ppm, CDCl₃)¹³C NMR (δ ppm, CDCl₃)
6-Bromobenzo[d]thiazole-2-carbonitrile8.16 (d, J=1.8 Hz, 1H), 8.10 (d, J=8.8 Hz, 1H), 7.78 (dd, J=8.8, 1.9 Hz, 1H)150.1, 135.8, 130.8, 126.0, 125.3, 123.4, 122.1, 111.6
Benzo[d]thiazole-2-carbonitrile8.28-8.22 (m, 1H), 8.04-7.96 (m, 1H), 7.66 (pd, J=7.2, 1.5 Hz, 2H)151.3, 135.6, 134.4, 127.7, 127.0, 124.4, 120.8, 112.0
5-Bromobenzo[d]thiazole-2-carbonitrile8.15 (d, J=1.8 Hz, 1H), 8.08 (d, J=8.8 Hz, 1H), 7.76 (dd, J=8.8, 1.8 Hz, 1H)150.1, 135.9, 135.8, 130.8, 125.3, 123.4, 122.1, 111.6
6-Methoxybenzo[d]thiazole-2-carbonitrile8.09 (dd, J=9.1, 0.5 Hz, 1H), 7.36 (d, J=2.5 Hz, 1H), 7.26-7.22 (dd, J=9.1, 2.5 Hz, 1H)160.60, 147.03, 137.58, 133.46, 125.98, 118.67, 113.35, 103.10

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of 6-bromobenzo[d]thiazole-2-carbonitrile exhibits three distinct aromatic proton signals in the downfield region [4]. The most characteristic signal appears at δ 8.16 ppm as a doublet with a coupling constant of 1.8 Hz, corresponding to the proton at the 5-position adjacent to the bromine substituent [4]. This proton experiences significant deshielding due to the electron-withdrawing effects of both the bromine atom and the benzothiazole aromatic system.

The proton at the 7-position resonates at δ 8.10 ppm as a doublet with J = 8.8 Hz, indicating ortho-coupling with the adjacent proton [4]. This chemical shift reflects the deshielding effect of the thiazole nitrogen and the overall aromatic system. The third aromatic proton appears at δ 7.78 ppm as a double doublet (J = 8.8, 1.9 Hz), demonstrating coupling with both neighboring protons in the benzene ring [4].

The coupling pattern analysis reveals typical aromatic splitting patterns consistent with 1,2,4-trisubstituted benzene rings. The small coupling constant (1.8-1.9 Hz) between the 5-position and 7-position protons indicates meta-coupling, while the larger coupling constant (8.8 Hz) represents ortho-coupling between adjacent protons [4].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic environment of 6-bromobenzo[d]thiazole-2-carbonitrile [4]. The carbonitrile carbon appears characteristically around δ 111.6 ppm, consistent with the sp-hybridized carbon of nitrile groups attached to aromatic systems [4].

The thiazole carbon bearing the carbonitrile group resonates at δ 150.1 ppm, reflecting the electron-deficient nature of this position due to the adjacent nitrogen and the electron-withdrawing carbonitrile substituent [4]. The benzene ring carbons exhibit chemical shifts ranging from δ 122.1 to δ 135.8 ppm, with the carbon bearing the bromine substituent appearing at δ 130.8 ppm [4].

The carbon framework analysis reveals significant electronic effects of the substituents. The bromine atom induces moderate downfield shifts in adjacent carbons through its electron-withdrawing inductive effect, while the carbonitrile group exerts a strong electron-withdrawing influence on the thiazole ring system [4].

Two-dimensional NMR techniques, including heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC), provide definitive assignments of carbon-proton connectivities and long-range correlations [5]. These experiments confirm the substitution pattern and establish unambiguous structural assignments for all carbon and proton resonances.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 6-bromobenzo[d]thiazole-2-carbonitrile reveals characteristic fragmentation patterns that provide valuable structural information and confirm molecular identity [6] [7] [8].

Table 4: Mass Spectrometry Fragmentation Pattern for 6-Bromobenzo[d]thiazole-2-carbonitrile

Fragment Typem/z ValueRelative IntensityDescription
Molecular Ion [M]⁺238/240Moderate to StrongParent ion showing bromine isotope pattern
M+2 Peak (Br isotope)240 (1:1 ratio)50% of M⁺Characteristic 1:1 pattern for single Br atom
Loss of Br [M-79/81]⁺159/159LowLoss of bromine radical
Loss of CN [M-26]⁺212/214Low to ModerateLoss of cyano radical
Loss of HCN [M-27]⁺211/213Low to ModerateLoss of hydrogen cyanide
Benzothiazole core [C₇H₄NS]⁺134StrongBenzothiazole fragment ion
Base PeakVariable100%Most abundant fragment

Molecular Ion Region Analysis

The molecular ion peak for 6-bromobenzo[d]thiazole-2-carbonitrile appears at m/z 238, with the characteristic M+2 peak at m/z 240 due to the ⁷⁹Br and ⁸¹Br isotopes [6] [7]. The 1:1 intensity ratio between these peaks confirms the presence of a single bromine atom in the molecular structure [6]. This isotope pattern represents one of the most diagnostic features for identifying brominated organic compounds.

The molecular ion typically exhibits moderate to strong intensity, indicating relatively stable molecular ions under electron ionization conditions [8]. The benzothiazole core structure provides aromatic stabilization that enhances molecular ion stability compared to aliphatic analogs.

Characteristic Fragmentation Pathways

The fragmentation pattern analysis reveals several key pathways characteristic of brominated benzothiazole carbonitriles [9]. Loss of the bromine radical (M-79/81) generates fragments at m/z 159, though these typically appear with low intensity due to the strong carbon-bromine bond in aromatic systems [7].

Nitrile-containing compounds characteristically undergo loss of the cyano radical (M-26) and hydrogen cyanide (M-27) [9]. In 6-bromobenzo[d]thiazole-2-carbonitrile, these fragmentations produce ions at m/z 212/214 and m/z 211/213, respectively, maintaining the bromine isotope pattern [9].

The benzothiazole core fragment at m/z 134 [C₇H₄NS]⁺ represents a particularly stable ion due to the aromatic delocalization within the fused ring system [8]. This fragment often appears as one of the most intense peaks in the spectrum, serving as a diagnostic marker for benzothiazole-containing compounds.

Base Peak Assignment

The base peak assignment varies depending on ionization conditions and instrumental parameters, but commonly corresponds to the most stable fragment ion formed during the fragmentation process [8]. In many cases, the benzothiazole core fragment (m/z 134) or related aromatic fragments serve as the base peak due to their enhanced stability through resonance delocalization.

The fragmentation efficiency and pathway selectivity depend on the electron impact energy and source temperature. Higher energies typically promote more extensive fragmentation, while lower energies preserve molecular ion intensity and provide cleaner spectra for structural elucidation [9].

Infrared (IR) Spectroscopy of Cyano and Thiazole Functional Groups

Infrared spectroscopy provides definitive identification of functional groups in 6-bromobenzo[d]thiazole-2-carbonitrile through characteristic vibrational frequencies [11] [12].

Table 3: Infrared Spectroscopic Data for Benzothiazole-2-carbonitrile Derivatives

CompoundC≡N Stretch (cm⁻¹)Aromatic C=C/C=N (cm⁻¹)Additional Bands (cm⁻¹)
6-Bromobenzo[d]thiazole-2-carbonitrile22311581, 14671388, 1307, 1146, 1076, 85, 414
Benzo[d]thiazole-2-carbonitrile22281466, 14211317, 1147, 1132, 759, 727, 408
6-Methoxybenzo[d]thiazole-2-carbonitrile22251597, 15051446, 1016, 821
6-Trifluoromethylbenzo[d]thiazole-2-carbonitrile222814751318, 1160, 1124, 1077, 882, 836, 705, 650
6-Nitrobenzo[d]thiazole-2-carbonitrile22361565, 15091342, 1328, 1144, 1107, 902, 832, 754

Carbonitrile Group Vibrational Analysis

The carbonitrile functional group in 6-bromobenzo[d]thiazole-2-carbonitrile exhibits a characteristic C≡N stretching vibration at 2231 cm⁻¹ [11]. This frequency falls within the typical range for aromatic nitriles (2260-2240 cm⁻¹) but shows a slight shift to lower frequency due to conjugation with the benzothiazole aromatic system [12].

The position of the nitrile stretch frequency provides information about the electronic environment and conjugation effects . Comparison with related compounds reveals that electron-withdrawing substituents tend to increase the nitrile stretching frequency, while electron-donating groups cause a bathochromic shift [11]. The bromine substituent in the 6-position induces a moderate increase in the C≡N stretching frequency compared to the unsubstituted parent compound.

The intensity of the nitrile band typically appears as moderate to strong in infrared spectra, reflecting the significant dipole moment change associated with the C≡N stretching vibration [12]. The band shape appears sharp and well-defined, characteristic of the fundamental vibrational mode of triple bonds.

Aromatic System Vibrational Modes

The benzothiazole aromatic system generates multiple vibrational bands in the fingerprint region [11]. The C=C and C=N aromatic stretching vibrations appear at 1581 and 1467 cm⁻¹, respectively, reflecting the mixed character of bonds within the fused ring system [11].

These aromatic bands provide valuable information about the substitution pattern and electronic effects within the molecule . The frequency positions and relative intensities depend on the nature and position of substituents, allowing for structural differentiation between isomeric compounds.

The thiazole ring contributes specific vibrational modes that distinguish it from other heterocyclic systems [13]. The C=N stretching vibration of the thiazole ring typically appears in the 1600-1500 cm⁻¹ region, often overlapping with aromatic C=C stretches but exhibiting characteristic intensity patterns [13].

Carbon-Bromine and Other Functional Group Vibrations

The carbon-bromine stretching vibration typically appears in the low-frequency region around 600-500 cm⁻¹, though this may be difficult to observe due to instrumental limitations and overlapping with other vibrational modes [12]. The presence of bromine primarily influences the fingerprint region through coupling with aromatic ring vibrations.

Additional bands in the spectrum correspond to various aromatic C-H bending, ring breathing, and skeletal vibrational modes [11]. The bands at 1388, 1307, 1146, and 1076 cm⁻¹ represent combinations of these vibrational modes, modified by the presence of the bromine and carbonitrile substituents [11].

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6-Bromobenzo[d]thiazole-2-carbonitrile

Dates

Last modified: 08-15-2023

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